Cas no 4067-16-7 (Pentaethylenehexamine)

Pentaethylenehexamine 化学的及び物理的性質
名前と識別子
-
- PENTAETHYLENEHEXAMINE
- Pentaethylenehexamide
- 3,6,9,12-TETRAAZATETRADECANE-1,14-DIAMINE
- Pentaethylenehexamine (mixture)
- N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine
- N1,N1'-(Ethane-1,2-diyl)bis(N2-(2-aminoethyl)ethane-1,2-diamine)
- PentaethylenehexaMine (so called)
- 1,2-Bis[[2-[(2-aminoethyl)amino]ethyl]amino]ethane
- 1,4,7,10,13,16-Hexaazahexadecane
- 3,6,9,12-Tetraazatetradecamethylenediamine
- PEHA
- 9K5VZU43LE
- LSHROXHEILXKHM-UHFFFAOYSA-N
- Pentaethylenexamine
- pentaethylene hexamine
- STR02872
- Pentaethylenehexamine, technical grade
- AK
- CHEMBL65184
- SCHEMBL26707
- EINECS 223-775-9
- 4067-16-7
- Q27272660
- A873254
- FT-0635115
- CS-0204472
- NS00007677
- W-109943
- BRN 1768042
- 1,2-BIS((2-((2-AMINOETHYL)AMINO)ETHYL)AMINO)ETHANE
- Pentaethylenehexamine, tech grade
- UNII-9K5VZU43LE
- AKOS024462522
- Pentaethylenehexamide;3,6,9,12-TETRAAZATETRADECANE-1,14-DIAMINE
- F87473
- P0622
- EC 223-775-9
- MFCD00008167
- CCRIS 6264
- DTXSID7025843
- DTXCID505843
- pentaethylenehexamine hexahydrochloride
- LEVEPOX HARDENER T3
- 4-04-00-01245 (Beilstein Handbook Reference)
- PENTAEN
- DB-026856
- Pentaethylenehexamine
-
- MDL: MFCD00008167
- インチ: 1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2
- InChIKey: LSHROXHEILXKHM-UHFFFAOYSA-N
- ほほえんだ: N([H])(C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])N([H])[H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])N([H])[H]
- BRN: 1768042
計算された属性
- せいみつぶんしりょう: 232.237545g/mol
- ひょうめんでんか: 0
- XLogP3: -3.4
- 水素結合ドナー数: 6
- 水素結合受容体数: 6
- 回転可能化学結合数: 13
- どういたいしつりょう: 232.237545g/mol
- 単一同位体質量: 232.237545g/mol
- 水素結合トポロジー分子極性表面積: 100Ų
- 重原子数: 16
- 複雑さ: 108
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- Autoignition Temperature: 680 °F (USCG, 1999)
- 色と性状: 黄色の液体
- 密度みつど: 0.95 g/mL at 25 °C(lit.)
- ゆうかいてん: -35 °C
- ふってん: 389.1°C at 760 mmHg
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.5096(lit.)
- PH値: 11 (10g/l, H2O)
- ようかいど: water: soluble500g/L at 20°C
- あんていせい: Stable. Incompatible with strong oxidizing agents, strong acids.
- PSA: 100.16000
- LogP: 0.22640
Pentaethylenehexamine セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302-H314-H317-H410
- 警告文: P260-P264-P270-P272-P273-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P391-P405-P501
- 危険物輸送番号:UN 2735 8/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 21/22-34-43-50/53
- セキュリティの説明: S26-S36/37/39-S45-S60-S61
- RTECS番号:RZ2680000
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:8
- 包装等級:III
- 包装グループ:III
- 危険レベル:8
- セキュリティ用語:8
- リスク用語:R34; R43; R50/53
Pentaethylenehexamine 税関データ
- 税関コード:2921290000
- 税関データ:
中国税関コード:
2921290000概要:
2921290000.他の無環ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921290000種の他の無環ポリアミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Pentaethylenehexamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0622-500g |
Pentaethylenehexamine |
4067-16-7 | 500g |
¥420.0 | 2022-06-10 | ||
Ambeed | A316002-25g |
N1,N1'-(Ethane-1,2-diyl)bis(N2-(2-aminoethyl)ethane-1,2-diamine) |
4067-16-7 | many component mixture | 25g |
$26.0 | 2025-02-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P830660-500g |
Pentaethylenehexamine |
4067-16-7 | 500g |
¥420.00 | 2022-09-01 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P830660-100g |
Pentaethylenehexamine |
4067-16-7 | 100g |
¥122.00 | 2022-09-01 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0622-500G |
Pentaethylenehexamine (mixture) |
4067-16-7 | 500g |
¥420.00 | 2024-04-16 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PH392-5g |
Pentaethylenehexamine |
4067-16-7 | manycomponentmixture | 5g |
¥61.0 | 2022-06-10 | |
1PlusChem | 1P003T48-25g |
PENTAETHYLENEHEXAMINE |
4067-16-7 | 80 | 25g |
$17.00 | 2025-02-20 | |
abcr | AB140177-500g |
Pentaethylenehexamine, many component mixture; . |
4067-16-7 | 500g |
€81.10 | 2024-04-17 | ||
Aaron | AR003TCK-25g |
Pentaethylenehexamine |
4067-16-7 | 98% | 25g |
$5.00 | 2025-01-22 | |
Aaron | AR003TCK-100g |
Pentaethylenehexamine |
4067-16-7 | 98% | 100g |
$10.00 | 2025-01-22 |
Pentaethylenehexamine 関連文献
-
1. Quantitative study of the interactions of ATP with amines and amino acidsConcetta De Stefano,Claudia Foti,Antonio Gianguzza,Ottavia Giuffrè,Silvio Sammartano J. Chem. Soc. Faraday Trans. 1996 92 1511
-
Ali Pourjavadi,Azardokht Abedin-Moghanaki,Seyed Amirhossein Nasseri RSC Adv. 2016 6 7982
-
Ma?l Bathfield,Jér?me Warnant,Corine Gérardin,Patrick Lacroix-Desmazes Polym. Chem. 2015 6 1339
-
Rahman Bikas,Elaheh Shahmoradi,Santiago Reinoso,Marzieh Emami,Luis Lezama,Joaquín Sanchiz,Nader Noshiranzadeh Dalton Trans. 2019 48 13799
-
5. Homogeneous and heterogeneous catalysts for hydrogenation of CO2 to methanol under mild conditionsShao-Tao Bai,Gilles De Smet,Yuhe Liao,Ruiyan Sun,Cheng Zhou,Matthias Beller,Bert U. W. Maes,Bert F. Sels Chem. Soc. Rev. 2021 50 4259
-
6. Synthesis, protonation and co-ordination abilities of the open-chain polyamine 4,8,11,15-tetraazaoctadecane-1,18-diamineJuan A. Aguilar,Antonio Bianchi,Enrique García-Espa?a,Santiago V. Luis,José M. Llinares,José A. Ramírez,Conxa Soriano J. Chem. Soc. Dalton Trans. 1994 637
-
7. Binding of carboxylic ligands by protonated aminesAlessandro De Robertis,Concetta De Stefano,Ottavia Giuffré,Silvio Sammartano J. Chem. Soc. Faraday Trans. 1996 92 4219
-
Yukichi Horiguchi,Naoki Nakayama,Naoki Kanayama,Yukio Nagasaki Biomater. Sci. 2014 2 819
-
Micha? Ceg?owski,Joanna Kurczewska,Marek Smoluch,Edward Reszke,Jerzy Silberring,Grzegorz Schroeder Analyst 2015 140 6138
Pentaethylenehexamineに関する追加情報
Research Briefing on Pentaethylenehexamine (CAS: 4067-16-7) in Chemical Biology and Pharmaceutical Applications
Pentaethylenehexamine (PEHA, CAS: 4067-16-7) is a branched polyamine compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This briefing synthesizes the latest advancements in PEHA-related studies, focusing on its molecular mechanisms, therapeutic potential, and emerging applications in drug delivery and biomaterial engineering.
A 2023 study published in Journal of Medicinal Chemistry demonstrated PEHA's role as a potent chelator for metal ions in radiopharmaceuticals. Researchers utilized its high nitrogen density (6 primary amines) to develop 68Ga-labeled PEHA derivatives for PET imaging, achieving 92% radiolabeling efficiency at physiological pH—a significant improvement over conventional DOTA-based agents. The study highlighted PEHA's unique ability to maintain complex stability under in vivo conditions (t1/2 > 4h in serum).
In gene delivery applications, PEHA has emerged as a promising alternative to polyethyleneimine (PEI). A Nature Communications paper (2024) reported PEHA-based polyplexes showing 3-fold higher transfection efficiency than PEI 25kDa in hard-to-transfect primary cells, with 60% lower cytotoxicity. The researchers attributed this to PEHA's optimal branching structure (molecular weight 232.35 g/mol) that balances DNA condensation and endosomal escape capabilities.
Recent breakthroughs in cancer therapeutics have exploited PEHA's pH-responsive properties. A Science Advances publication detailed PEHA-conjugated doxorubicin nanoparticles that demonstrated tumor-selective drug release (85% payload release at pH 5.5 vs 15% at pH 7.4). In murine models, this system reduced cardiotoxicity by 70% while maintaining antitumor efficacy comparable to free doxorubicin.
The compound's application extends to antimicrobial development. Antimicrobial Agents and Chemotherapy (2024) reported PEHA-derivatives with broad-spectrum activity against ESKAPE pathogens, showing MIC values of 2-8 μg/mL. Notably, these compounds maintained activity against colistin-resistant strains while being 10-fold less hemolytic than polymyxin B.
From a chemical biology perspective, PEHA's unique properties stem from its ability to form dynamic hydrogen-bond networks. Cryo-EM studies revealed that PEHA can induce liquid-liquid phase separation in nucleolar proteins, suggesting potential applications in modulating biomolecular condensates—a hot topic in drug discovery for neurodegenerative diseases.
Manufacturing advancements have also been achieved. A 2024 Green Chemistry report described a biocatalytic synthesis route for PEHA using engineered transaminases, achieving 95% yield with 99% enantiomeric purity—a significant improvement over traditional chemical synthesis methods that often produce isomeric mixtures.
Looking forward, PEHA's modular chemistry and favorable safety profile (LD50 > 2000 mg/kg in rodents) position it as a promising scaffold for next-generation therapeutics. Ongoing clinical trials are evaluating PEHA-based MRI contrast agents (NCT05678945) and antimicrobial coatings for medical devices (NCT05837284), with preliminary results expected in Q4 2024.
4067-16-7 (Pentaethylenehexamine) 関連製品
- 111-37-5([2-(ethylamino)ethyl](methyl)amine)
- 111-74-0(ethyl[2-(ethylamino)ethyl]amine)
- 110-70-3(methyl[2-(methylamino)ethyl]amine)
- 4730-54-5(1,4,7-Triazonane)
- 109-81-9(N-Methylethylenediamine)
- 296-35-5(Hexacyclen)
- 53714-56-0(Leuprolide)
- 294-90-6(Cyclen)
- 110-72-5(N-Ethylethylenediamine)
- 1448124-31-9(5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole)
